Unmatched Selectivity for PDGFR Over VEGFR and c-KIT: >450-Fold Selectivity Window
CP-673451 exhibits >450-fold selectivity for PDGFRβ (IC50 = 1 nM) over VEGFR1 and VEGFR2 (IC50 = 450 nM) in cell-free kinase assays, and 252-fold selectivity over c-KIT (IC50 = 252 nM) . In contrast, the multi-kinase inhibitor sunitinib inhibits PDGFRβ (Ki = 8 nM) with only ~10-fold selectivity over VEGFR2 (FLK1, Ki = 9 nM) [1], while imatinib exhibits IC50 values of 100 nM for PDGFR and 600 nM for c-KIT, representing only a 6-fold selectivity window [2]. This dramatic difference in selectivity enables CP-673451 to be used at concentrations that achieve near-complete PDGFR inhibition without significant off-target kinase engagement, a critical requirement for unambiguous target validation studies [3].
| Evidence Dimension | Selectivity ratio (PDGFRβ vs. VEGFR2) |
|---|---|
| Target Compound Data | 450-fold (IC50 PDGFRβ = 1 nM, VEGFR2 = 450 nM) |
| Comparator Or Baseline | Sunitinib: 1.1-fold (Ki PDGFRβ = 8 nM, VEGFR2 = 9 nM); Imatinib: 6-fold (IC50 PDGFR = 100 nM, c-KIT = 600 nM) |
| Quantified Difference | CP-673451 is >400-fold more selective than sunitinib for PDGFR over VEGFR2; >75-fold more selective than imatinib for PDGFR over c-KIT |
| Conditions | Cell-free kinase activity assays using recombinant enzymes |
Why This Matters
This high selectivity ensures that observed biological effects can be confidently attributed to PDGFR inhibition rather than confounding off-target activities, reducing experimental noise and improving data reproducibility.
- [1] Cayman Chemical. Sunitinib (malate) Product Datasheet. Available at: https://www.biocompare.com/25243-Sunitinib-malate/. View Source
- [2] Buchdunger E, et al. Abl protein-tyrosine kinase inhibitor STI571 inhibits in vitro signal transduction mediated by c-kit and platelet-derived growth factor receptors. J Pharmacol Exp Ther. 2000;295(1):139-145. View Source
- [3] Chemical Probes Portal. CP-673451. Available at: https://www.chemicalprobes.org/cp-673451. View Source
